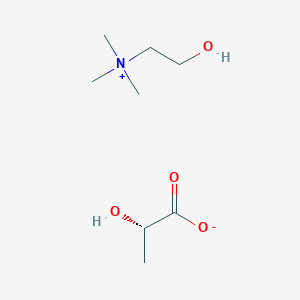

2-Hydroxyethyl-trimethylammonium L-(+)-lactate

Übersicht

Beschreibung

“2-Hydroxyethyl-trimethylammonium L-(+)-lactate” is an organic compound. It is a quaternary ammonium salt, consisting of choline cations and lactate anions . The cation of this salt, choline, occurs in nature in living beings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, zinc phosphate molecular sieves were synthesized using zinc chloride, phosphoric acid, and (2-hydroxyethyl) trimethylammonium hydroxide as a template . Another method involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Green Solvent Systems

Research has examined the molecular interactions of 2-hydroxyethyl-trimethylammonium L-(+)-lactate, particularly in aqueous mixtures. These studies focus on its thermophysical and spectroscopic properties, revealing insights into intermolecular interactions. Such research is significant for applications in green solvent systems, with potential utility in electrochemical applications like capacitors, fuel cells, and batteries (Chaudhary, Bansal, Mehta, & Ahluwalia, 2014).

CO2 Absorption and Environmental Applications

Studies have explored the impact of water content on CO2 absorption in this compound, using molecular dynamics simulations. This research is pertinent to environmental applications, such as capturing greenhouse gases, and contributes to the understanding of CO2 transport within hydroxylammonium fluids (Aparicio & Atilhan, 2012).

Anti-microbial Activity

Research has demonstrated the anti-microbial properties of hydroxylammonium-based ionic liquids, including this compound. These findings are significant for potential medical and pharmaceutical applications, especially in developing new anti-microbial agents (Hossain et al., 2011).

Biodegradable Tissue-Engineering Scaffolds

The compound has been utilized in the synthesis of materials for biodegradable tissue-engineering scaffolds. This application is critical in the field of regenerative medicine and tissue engineering, where there is a constant need for biocompatible and biodegradable materials (Bölgen et al., 2007).

Environmental Remediation

The substance has been explored for environmental remediation, such as in the absorption of pollutants like SO2. This application is vital for addressing environmental challenges and developing sustainable methods for pollutant removal (Han, Jiang, Deng, & Ai, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxyethyl-trimethylammonium L-(+)-lactate, also known as L+ Choline Bitartrate, is the cholinergic system . This compound is a source of choline, which plays a crucial role in maintaining a healthy balance of choline in the body .

Mode of Action

This compound interacts with its targets by increasing the bioavailability of choline . This compound is considered a cholinergic as it increases the synthesis of Acetylcholine , a neurotransmitter essential for good emotional and mental health .

Biochemical Pathways

The compound affects the biochemical pathway related to the synthesis of Acetylcholine . It also helps prevent the accumulation of fats in the liver and facilitates the removal of waste and toxins from the body .

Pharmacokinetics

It is noted that the compound increases the bioavailability of choline, making it easier to absorb and more effective .

Result of Action

The molecular and cellular effects of the compound’s action include the acceleration of Acetylcholine synthesis, prevention of fat accumulation in the liver, and facilitation of waste and toxin removal from the body . It can also be an effective weight-loss supplement as it can help the body break down fat .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It’s worth noting that the compound should be stored in the original sealed container in a cool and dry place out of direct sunlight .

Eigenschaften

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGTXFTLQVWJW-WNQIDUERSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C[N+](C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[N+](C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584828 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888724-51-4 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

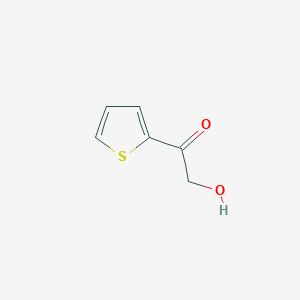

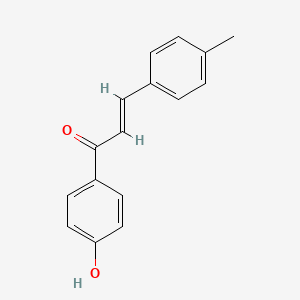

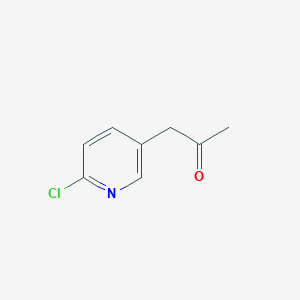

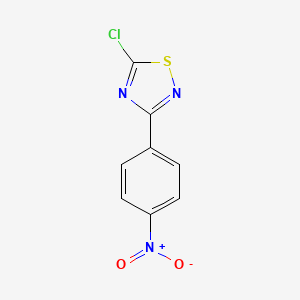

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3-carboxylicacid, 4-amino-3'-(trifluoromethyl)-](/img/structure/B3058232.png)

![4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058233.png)

![3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one](/img/structure/B3058237.png)

![Ethanol,2-[(2-aminophenyl)sulfonyl]-](/img/structure/B3058241.png)